molecular formula C10H13N5O B13247785 4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine

4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine

Cat. No.: B13247785
M. Wt: 219.24 g/mol
InChI Key: IXJWFCJPPOYTSV-UHFFFAOYSA-N
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Description

4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazolo-pyrazine moiety fused with a pyrrolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition leads to the disruption of signaling pathways essential for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrrolidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted therapies .

Properties

IUPAC Name

3-(4-methoxypyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-16-7-4-8(12-5-7)10-14-13-9-6-11-2-3-15(9)10/h2-3,6-8,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJWFCJPPOYTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C2=NN=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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